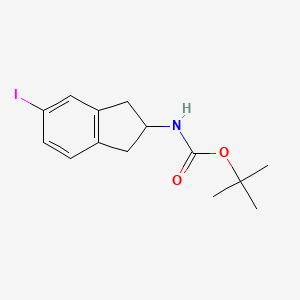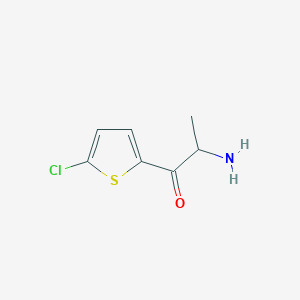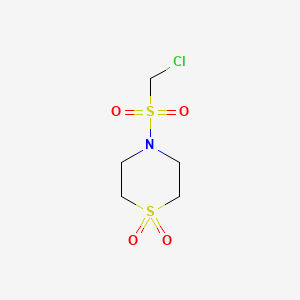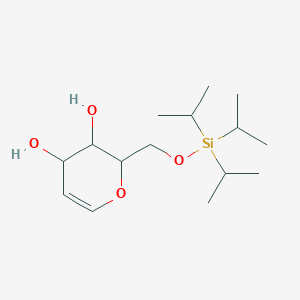
6-O-Triisopropylsilyl-D-glucal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-Triisopropylsilyl-D-glucal is a significant compound in carbohydrate chemistry. It is a derivative of D-glucose, where the hydroxyl group at the 6th position is protected by a triisopropylsilyl group. This protection allows for selective manipulation of other hydroxyl groups in the molecule, making it a valuable intermediate in the synthesis of various glycosides and complex carbohydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Triisopropylsilyl-D-glucal typically involves the protection of the hydroxyl group at the 6th position of D-glucal. One common method includes the reaction of D-glucal with triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-O-Triisopropylsilyl-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The triisopropylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the triisopropylsilyl group.
Major Products Formed
The major products formed from these reactions include various glycosides, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-O-Triisopropylsilyl-D-glucal is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of oligosaccharides and glycoconjugates.
Biology: In the study of carbohydrate-protein interactions and glycobiology.
Medicine: As an intermediate in the synthesis of pharmacologically active compounds.
Industry: In the production of complex carbohydrates and glycosides for various applications
Mechanism of Action
The mechanism of action of 6-O-Triisopropylsilyl-D-glucal primarily involves its role as a protected form of D-glucose. The triisopropylsilyl group at the 6th position prevents undesired reactions at this site, allowing for selective reactions at other hydroxyl groups. This selective protection is crucial in the synthesis of complex carbohydrates and glycosides .
Comparison with Similar Compounds
Similar Compounds
- 6-O-Tert-Butyldiphenylsilyl-D-glucal
- 6-O-Tert-Butyldimethylsilyl-D-glucal
- 6-O-Trimethylsilyl-D-glucal
Uniqueness
6-O-Triisopropylsilyl-D-glucal is unique due to the bulkiness and stability of the triisopropylsilyl group. This bulkiness provides steric hindrance, which can be advantageous in selective reactions. Additionally, the stability of the triisopropylsilyl group under various reaction conditions makes it a preferred choice for protecting the hydroxyl group at the 6th position .
Properties
IUPAC Name |
2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O4Si/c1-10(2)20(11(3)4,12(5)6)19-9-14-15(17)13(16)7-8-18-14/h7-8,10-17H,9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZHAYQIZWKLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

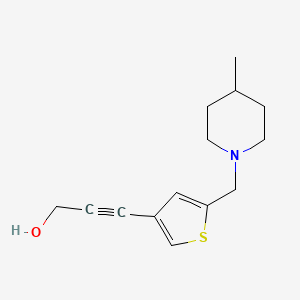


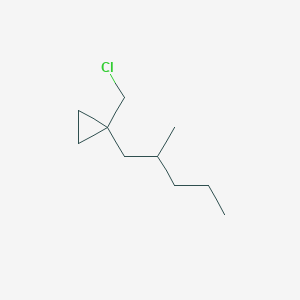

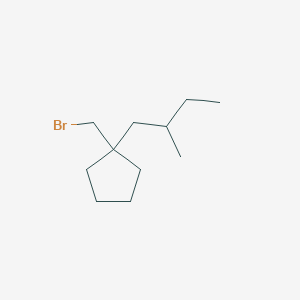
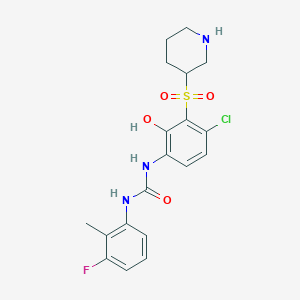
![Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride](/img/structure/B13638272.png)

